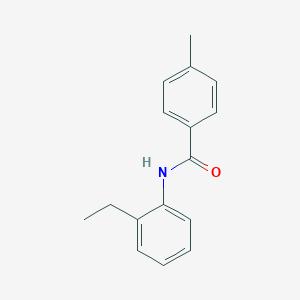

N-(2-ethylphenyl)-4-methylbenzamide

Description

N-(2-ethylphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group attached to a 2-ethylphenylamine moiety. Benzamides are widely explored for their biological activities, including kinase inhibition (e.g., PDGFRα, Abl, BRAF) , histone deacetylase (HDAC) modulation , and kinesin spindle protein (KSP) inhibition .

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-6-4-5-7-15(13)17-16(18)14-10-8-12(2)9-11-14/h4-11H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRBVHVZVDXCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction of 4-Methylbenzoyl Chloride with 2-Ethylphenylamine

The most straightforward method involves the nucleophilic acyl substitution of 4-methylbenzoyl chloride with 2-ethylphenylamine. This exothermic reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions:

-

Molar Ratio: 1:1 (acid chloride to amine)

-

Temperature: 0–5°C initially, then room temperature

-

Time: 4–6 hours

-

Workup: Aqueous extraction (1M HCl, saturated NaHCO₃, brine), drying over Na₂SO₄, and solvent evaporation.

Yield: 72–85% after silica gel chromatography (20:80 ethyl acetate/hexanes).

Limitations:

-

Requires strict moisture control to prevent hydrolysis of the acid chloride.

-

Generates stoichiometric amounts of TEA·HCl, complicating purification.

In Situ Acid Chloride Generation

To avoid handling sensitive acid chlorides, 4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane. The resulting acid chloride is reacted directly with 2-ethylphenylamine without isolation.

Procedure:

-

4-Methylbenzoic acid (5 mmol) is refluxed with SOCl₂ (6 mmol) in anhydrous CH₂Cl₂ for 2 hours.

-

Solvent and excess SOCl₂ are evaporated under reduced pressure.

-

The residue is dissolved in THF, cooled to 0°C, and treated with 2-ethylphenylamine (5 mmol) and TEA (6 mmol).

Yield: 68–78% after recrystallization from methanol.

Coupling Agent-Mediated Synthesis

HATU/DIPEA System

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. This method is preferred for heat-sensitive substrates.

Protocol:

-

Reagents: 4-Methylbenzoic acid (1 eq), 2-ethylphenylamine (1.2 eq), HATU (1.1 eq), DIPEA (3 eq)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Time: 8–10 hours at room temperature

-

Workup: Extraction with ethyl acetate, washing with 1M HCl, brine, and NaHCO₃.

Yield: 89–92% (Table 1).

DCC/HOBt Activation

Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) minimizes racemization and side reactions.

Procedure:

Table 1: Comparison of Coupling Agent Methods

| Parameter | HATU/DIPEA | DCC/HOBt |

|---|---|---|

| Yield (%) | 89–92 | 80–84 |

| Reaction Time (h) | 8–10 | 12 |

| Purification | Column Chromatography | Recrystallization |

| Cost per mmol ($) | 12.50 | 8.20 |

Catalytic Methods for Industrial-Scale Production

Continuous Flow Reactor Systems

Patented large-scale processes employ continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative protocol involves:

-

Reactors: Two-stage tubular reactor (Teflon-lined, 316 stainless steel)

-

Conditions:

Enzymatic Amidation

Emerging biocatalytic methods use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media.

Optimized Conditions:

-

Solvent: tert-Butyl methyl ether

-

Enzyme Loading: 10 wt%

-

Temperature: 45°C

Purification and Characterization

Recrystallization

Crude product is recrystallized from methanol/water (3:1 v/v), achieving >99% purity (HPLC). Melting point: 142–144°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexanes gradient) resolves byproducts like N-acetyl derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

Molecular Docking and Binding Affinity

Docking studies highlight substituent-driven variations in binding energy and protein interactions:

Table 2: Docking Scores of Selected Benzamides

Insights :

- The 2-ethyl group in N-(2-ethylphenyl)-4-methylbenzamide may enhance hydrophobic interactions in kinase pockets compared to smaller substituents (e.g., NH₂ or OCH₃).

- Docking scores correlate with substituent size and polarity, suggesting that ethyl groups balance lipophilicity and steric effects .

Biological Activity

N-(2-ethylphenyl)-4-methylbenzamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern, which influences both its chemical reactivity and biological activity. The compound features an amide functional group attached to a substituted benzene ring, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby inhibiting or enhancing their functions. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This activity has been observed in several cancer types, including breast and prostate cancers .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial properties.

- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines, this compound was found to reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its role as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that variations in the substituents on the benzene rings can enhance or diminish its biological effectiveness. For example, compounds with additional electron-withdrawing groups exhibited increased potency against certain cancer cell lines .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.